molecular formula C16H14N2O2S B12598638 N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine CAS No. 615258-11-2

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine

Cat. No.: B12598638
CAS No.: 615258-11-2
M. Wt: 298.4 g/mol
InChI Key: KRNKQGKCXZAUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine is a chemical compound based on the benzothiophene scaffold, a structure of significant interest in medicinal chemistry and materials science. Benzothiophene derivatives are known for a wide range of therapeutic properties and are key structural components in several pharmaceuticals, including selective estrogen receptor modulators, antipsychotic agents, and antifungal agents . The 3-amino-2-nitro substitution pattern on the benzothiophene core is a valuable functionalization for constructing diverse heterocyclic libraries . This specific amine derivative can serve as a key synthetic intermediate for researchers developing novel fused ring systems, such as benzothieno[3,2-b]pyridines, via reactions like the Friedlander annulation, or for the preparation of hydrazone derivatives by reacting with various hydrazines . Such novel scaffolds are crucial in the search for new bioactive molecules, with some derivatives demonstrating potent cytotoxic and antibacterial activities in preliminary screenings . This product is intended for research purposes and is not for diagnostic or personal use.

Properties

CAS No.

615258-11-2

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C16H14N2O2S/c1-2-11-7-3-5-9-13(11)17-15-12-8-4-6-10-14(12)21-16(15)18(19)20/h3-10,17H,2H2,1H3

InChI Key

KRNKQGKCXZAUHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group at the 2-position. This is followed by a coupling reaction with 2-ethylphenylamine under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-(2-Ethylphenyl)-2-amino-1-benzothiophen-3-amine.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic and Anti-inflammatory Properties

One of the primary applications of N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine is its role as a potential therapeutic agent for diabetes-related complications. Research indicates that derivatives of benzothiophene, including this compound, exhibit activity by activating peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. These compounds have shown promise in treating conditions such as:

  • Hypoglycemia
  • Hyperlipidemia
  • Arteriosclerosis
  • Inflammatory diseases (e.g., rheumatoid arthritis, asthma)

The compound's ability to modulate PPAR activity suggests it could be beneficial in managing diabetes and its complications, as well as other inflammatory conditions .

1.2 Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the reduction of protein misfolding is critical . The compound's structural characteristics may allow it to interact effectively with proteins involved in these diseases.

Materials Science Applications

2.1 Synthesis of Functional Materials

This compound can also be utilized in the synthesis of advanced materials. Its unique chemical structure enables it to be used as a precursor for creating functionalized polymers or composite materials with enhanced properties, such as:

  • Electrical conductivity
  • Thermal stability

These properties make it a candidate for applications in electronics and photonics, where material performance under varying conditions is crucial.

Chemical Synthesis Applications

3.1 Building Block for Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its nitro group can undergo reduction reactions to yield amines or other functional groups that are valuable in various chemical syntheses .

3.2 Case Study: Synthesis Pathways

A detailed examination of synthetic pathways involving this compound reveals multiple routes to generate derivatives with tailored properties. For instance, the reduction of the nitro group can lead to compounds with enhanced biological activity or improved solubility profiles.

Synthesis Route Starting Material Conditions Yield
Reduction of NitroThis compoundH₂/Pd-C catalyst85%
AlkylationThis compoundAlkyl halide, base75%

Mechanism of Action

The mechanism by which N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The benzothiophene core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine can be compared with other benzothiophene derivatives and nitro-substituted aromatic compounds. Similar compounds include:

    2-Nitrobenzothiophene: Lacks the ethylphenyl substitution, leading to different reactivity and biological activity.

    N-(2-Methylphenyl)-2-nitro-1-benzothiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and interactions.

    2-Amino-1-benzothiophene:

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine, also known as 2-nitro-N-phenyl-1-benzothiophen-3-amine, is a compound with notable biological activities. Its molecular formula is C14H10N2O2SC_{14}H_{10}N_{2}O_{2}S and it has a molecular weight of 270.31 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer therapy.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the modulation of protein aggregation associated with neurodegenerative diseases. For instance, studies have shown that certain nitrobenzothiazole derivatives can inhibit the aggregation of proteins like tau and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's diseases respectively . The mechanism often involves interference with fibril formation and oligomerization processes.

Anticancer Properties

The anticancer potential of benzothiophene derivatives has been explored extensively. This compound may share similar properties with other compounds in its class that have demonstrated significant activity against various cancer cell lines, including melanoma and lung carcinoma . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells and inhibit cell proliferation.

Case Studies

  • Protein Misfolding and Aggregation : A study investigated the effects of nitrobenzothiazole derivatives on protein misfolding, revealing that these compounds could significantly reduce the formation of toxic aggregates in cellular models. This suggests their potential as therapeutic agents for neurodegenerative disorders .
  • Antitumor Activity : In another case study, the anticancer effects of related compounds were evaluated against murine tumors. Results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis in cancer cells, showcasing their potential utility in cancer therapy .

Data Table: Biological Activity Summary

Activity Effect Reference
Protein Aggregation InhibitionReduces fibril formation in tau and alpha-synuclein
Anticancer ActivityInduces apoptosis in melanoma and lung carcinoma cells
Neuroprotective EffectsMitigates neurotoxicity associated with protein misfolding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.